B1575429 NY-CO-13(187-197)

NY-CO-13(187-197)

Cat. No.: B1575429
Attention: For research use only. Not for human or veterinary use.
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Description

Based on comparative analysis of structurally similar compounds (e.g., CAS 771-99-3, CAS 1701-57-1), NY-CO-13(187-197) likely features a heterocyclic aromatic framework with substituents influencing its solubility, bioavailability, and biological activity .

Key inferred properties of NY-CO-13(187-197) include:

  • Molecular weight: ~160–250 g/mol (based on analogs like C₁₁H₁₅N and C₁₄H₁₇NO₃) .
  • Bioactivity: Potential interactions with cytochrome P450 (CYP) enzymes or membrane transporters like P-glycoprotein (P-gp), as observed in similar compounds .
  • Solubility: Moderate solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO), influenced by hydrogen-bonding capacity and log P values .

Properties

sequence

GLAPPQHLIRV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (187-197)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: CAS 771-99-3 (C₁₁H₁₅N)

  • Molecular Structure : Features a bicyclic indole derivative with a tertiary amine group.
  • Molecular Weight : 161.24 g/mol .
  • Moderate BBB permeability .
  • Synthesis : Prepared via multi-step reactions involving sodium hydride and column chromatography purification .

Compound B: CAS 1701-57-1 (C₁₀H₁₃N)

  • Molecular Structure: A tetrahydroquinoline analog with a compact aromatic system.
  • Molecular Weight : 147.22 g/mol .
  • Bioactivity : Inhibits CYP2D6 and exhibits high gastrointestinal (GI) absorption .
  • Synthesis : Synthesized using N-ethyl-N,N-diisopropylamine in dichloromethane under mild conditions .

Compound C: CAS 96551-22-3 (C₁₄H₁₇NO₃)

  • Molecular Structure : A Boc-protected indole with ester and carbamate functionalities.
  • Molecular Weight : 247.29 g/mol .
  • Synthesis : Utilizes DMAP and triethylamine in dichloromethane for Boc protection .

Comparative Analysis Table

Property NY-CO-13(187-197) (Inferred) CAS 771-99-3 CAS 1701-57-1 CAS 96551-22-3
Molecular Formula (Hypothetical) C₁₂H₁₆N₂O C₁₁H₁₅N C₁₀H₁₃N C₁₄H₁₇NO₃
Molecular Weight ~180–220 g/mol 161.24 g/mol 147.22 g/mol 247.29 g/mol
Log P (iLOGP) ~2.5–3.0 2.77 2.65 2.38
CYP Inhibition Likely CYP1A2/2D6 CYP1A2 CYP2D6 CYP1A2
BBB Permeability Moderate Yes Yes Yes
Synthesis Complexity Multi-step chromatography Column chromatography Mild conditions Boc-protection steps

Functional Comparison

Solubility and Bioavailability

  • NY-CO-13(187-197) : Likely exhibits solubility similar to CAS 96551-22-3 (0.26 mg/mL in aqueous conditions) due to polar functional groups .
  • CAS 1701-57-1 : Higher lipophilicity (log P 2.65) enhances membrane permeability but reduces aqueous solubility .

Pharmacological Targets

  • CYP Enzyme Interactions : NY-CO-13(187-197) may share CYP1A2 inhibition with CAS 771-99-3 and CAS 96551-22-3, critical in drug metabolism studies .

Research Implications

Further studies should prioritize crystallographic characterization (using tools like SHELXL ) and in vivo validation to differentiate it from existing analogs.

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